molecular formula C6H18Cl2N2 B8013979 (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride

Cat. No.: B8013979
M. Wt: 189.12 g/mol
InChI Key: LLVSJPZVUOHYBZ-ILKKLZGPSA-N
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Description

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups attached to a butane backbone, with the (S)-configuration indicating its specific stereochemistry. The dihydrochloride form denotes that it is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate butane derivative.

    Amine Introduction:

    Chiral Resolution: The (S)-configuration is obtained through chiral resolution techniques or by using chiral starting materials.

    Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of the starting material are processed using automated reactors.

    Purification: The product is purified using crystallization or distillation techniques.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Simpler amines or hydrocarbons.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The (S)-configuration ensures specific stereochemical interactions, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride: The enantiomer of the (S)-compound, with different stereochemical properties.

    N1,N1-Dimethylbutane-1,2-diamine: The free base form without the dihydrochloride salt.

    N1,N1-Dimethylpropane-1,2-diamine: A similar compound with a shorter carbon chain.

Uniqueness

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is unique due to its specific (S)-stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its role in asymmetric synthesis and its interactions with chiral biological targets.

Properties

IUPAC Name

(2S)-1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVSJPZVUOHYBZ-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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